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This guide provides a comprehensive comparison of AT-1002 (larazotide acetate) with other

emerging therapies for celiac disease. It is intended for researchers, scientists, and drug

development professionals, offering an objective analysis of performance based on available

experimental data. The guide details the mechanisms of action, summarizes clinical trial data in

structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to Celiac Disease and Therapeutic
Strategies
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in

genetically predisposed individuals.[1][2] The immune response to gluten peptides leads to

inflammation and damage to the small intestine, resulting in villous atrophy and malabsorption.

[1] The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to

maintain and may not lead to complete mucosal healing or symptom resolution in all patients.

[3][4] This has spurred the development of non-dietary therapeutic alternatives targeting

different aspects of the disease's pathophysiology.

AT-1002 (Larazotide Acetate): A Tight Junction
Regulator
AT-1002, also known as larazotide acetate, is a synthetic octapeptide designed to regulate tight

junctions between intestinal epithelial cells. It is one of the most extensively studied non-dietary

treatments for celiac disease.
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Mechanism of Action: In celiac disease, indigestible gliadin fragments trigger the release of

zonulin, a protein that modulates the permeability of the intestinal barrier. Zonulin binds to

receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to

the disassembly of tight junctions. This increased intestinal permeability allows more gluten

peptides to pass from the gut lumen into the lamina propria, where they trigger an inflammatory

immune response.

Larazotide acetate acts as a zonulin antagonist. By blocking the zonulin receptor, it prevents

the opening of tight junctions, thereby restoring the intestinal barrier function and preventing

the influx of immunogenic gluten peptides. This mechanism aims to avert the initial step in the

inflammatory cascade characteristic of celiac disease.
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Caption: Mechanism of action for AT-1002 (Larazotide Acetate).

Alternative Therapeutic Strategies
Several alternative drugs with distinct mechanisms of action are in development for celiac

disease. These include immunomodulators, enzyme therapies, and other approaches aimed at

preventing the harmful effects of gluten.
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Therapeutic Agent Class
Mechanism of
Action

Developer(s)

AT-1002 (Larazotide

Acetate)

Tight Junction

Modulator

Prevents gluten

peptides from passing

through the intestinal

barrier by blocking

zonulin-induced tight

junction disassembly.

9 Meters Biopharma

PRV-015 (AMG 714) Immunomodulator

A monoclonal

antibody that binds to

and inhibits

Interleukin-15 (IL-15),

a key cytokine in the

inflammatory cascade

of celiac disease.

Provention Bio /

Amgen

TAK-062 Enzyme Therapy

A highly specific,

orally administered

enzyme that breaks

down gluten proteins

in the stomach before

they reach the small

intestine.

Takeda

ZED1227 TG2 Inhibitor

An orally administered

molecule that blocks

tissue

transglutaminase 2

(TG2), an enzyme that

modifies gluten

peptides, making

them more

immunogenic.

Dr. Falk Pharma /

Zedira

TAK-101 Immune Tolerance

Induction

Nanoparticles

containing gluten

peptides are

administered

Takeda
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intravenously to

"teach" the immune

system to tolerate

gluten, thereby

preventing an

inflammatory

response.

TPM502
Immune Tolerance

Induction

A nanoparticle-based

intravenous drug

containing gluten

peptides that targets

liver cells to induce

immune tolerance to

gluten.

Topas Therapeutics

VTP-1000
Immune Tolerance

Induction

A peptide

immunotherapy

designed to induce

antigen-specific

immune tolerance

against gluten by

activating regulatory

T-cells.

Barinthus

Biotherapeutics

Comparative Efficacy Data from Clinical Trials
The following table summarizes key quantitative data from clinical trials of AT-1002 and its

alternatives. Direct comparison is challenging due to variations in study design, endpoints, and

patient populations.
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Drug Phase Key Finding(s)

AT-1002 (Larazotide Acetate) Phase 3

In a Phase 3 trial, larazotide

acetate did not meet its

primary endpoint of reducing

symptoms in celiac disease

patients.

PRV-015 (AMG 714) Phase 2a

In patients undergoing a gluten

challenge, the 300 mg dose

showed a non-significant trend

towards attenuating mucosal

injury. A decrease in

intraepithelial lymphocyte

density and patient-reported

symptoms was observed

compared to placebo.

TAK-062 Phase 1

In healthy volunteers and

celiac patients, TAK-062

demonstrated degradation of

97% to over 99% of ingested

gluten (1-6g) in complex

meals. A Phase 2 trial is

ongoing.

ZED1227 Phase 2a

Reduced gluten-induced

duodenal mucosal injury in

patients on a gluten challenge

compared to placebo across

all dose levels (10, 50, and

100 mg).
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TAK-101 Phase 2

The trial showed a reduction in

gluten-induced immune

activation in the blood but did

not significantly reduce

intestinal inflammation or

symptoms after a gluten

challenge.

TPM502 Phase 2a

At the highest dose, the drug

reduced levels of Interleukin-2

(IL-2), a biomarker for celiac

disease activity, after a gluten

challenge.

VTP-1000 Phase 1

A first-in-human trial is

assessing safety, tolerability,

and proof-of-principle for

inducing immune tolerance.

Experimental Protocols: A Closer Look
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below

are representative protocols for key experiments.

Protocol: Phase 2a Trial of PRV-015 (AMG 714)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group phase 2a trial.

Participant Population: Adults (18-80 years) with a confirmed diagnosis of celiac disease who

had been on a gluten-free diet for at least 12 months prior to screening.

Intervention: Participants were randomly assigned to receive subcutaneous injections of

AMG 714 (150 mg or 300 mg) or a placebo over 10-12 weeks. Most patients also underwent

a controlled gluten challenge, consuming approximately 2.5g of gluten daily for 10 weeks,

starting from week 2.

Primary Endpoint: Change in the villous height to crypt depth (VH:Cd) ratio in duodenal

biopsies from baseline to week 12.
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Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density, patient-

reported outcomes (symptoms), and safety assessments.

Protocol: Phase 2 Trial of ZED1227
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.

Participant Population: Patients with well-controlled celiac disease.

Intervention: Participants underwent a daily gluten challenge (3g) for six weeks while

receiving one of three daily doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.

Primary Endpoint: Attenuation of gluten-induced duodenal mucosal injury, measured by the

change in VH:Cd ratio.

Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life

measures.
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Caption: A typical workflow for a gluten-challenge clinical trial.
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Visualizing Alternative Mechanisms: Anti-IL-15
Pathway
To contrast with AT-1002's barrier-focused approach, it is useful to visualize the

immunomodulatory mechanism of an agent like PRV-015 (AMG 714).
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Caption: Mechanism of action for PRV-015 (Anti-IL-15 Antibody).

Conclusion
The landscape of celiac disease therapeutics is evolving, with a diverse pipeline of drugs

targeting different pathogenic mechanisms. AT-1002 (larazotide acetate), which targets

intestinal permeability, represents a distinct strategy from immunomodulatory agents like PRV-

015, enzyme therapies such as TAK-062, and tolerance-inducing nanoparticles like TAK-101.

While initial Phase 3 results for larazotide were not successful, the variety of approaches under

investigation provides multiple avenues for developing an effective non-dietary treatment. The

comparative data presented here underscore the complexity of celiac disease and the

importance of targeting the right mechanism to achieve clinical efficacy. Further research and
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completion of ongoing clinical trials will be critical in determining the future therapeutic

landscape for celiac disease patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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